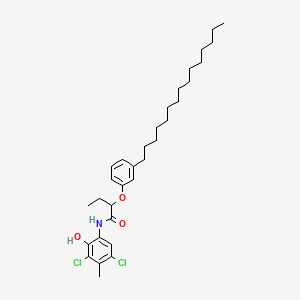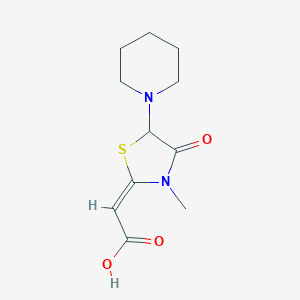
Dibutoxybis(methacrylato)titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutoxybis(methacrylato)titanium is a titanium-based organometallic compound with the chemical formula C16H28O6Ti . This compound is known for its applications in polymer chemistry, particularly as a crosslinking agent and additive to enhance the properties of polymer materials . It is also used in coatings, inks, and adhesives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutoxybis(methacrylato)titanium can be synthesized through the reaction of titanium tetrachloride with methacrylic acid and butanol. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
TiCl4+2CH2=C(CH3)COOH+2C4H9OH→Ti(OCOC(CH3)=CH2)2(OC4H9)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The product is then purified through distillation or crystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Dibutoxybis(methacrylato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Substitution: It can undergo substitution reactions where the butoxy or methacrylato groups are replaced by other ligands.
Polymerization: The methacrylato groups can participate in polymerization reactions, forming crosslinked polymer networks.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alcohols, amines, and other nucleophiles can be used.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperatures.
Major Products
Oxidation: Titanium dioxide (TiO2) and other titanium oxides.
Substitution: Various substituted titanium compounds.
Polymerization: Crosslinked polymer networks with enhanced mechanical properties.
Aplicaciones Científicas De Investigación
Dibutoxybis(methacrylato)titanium has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of advanced polymer materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for its antimicrobial properties and potential use in medical implants.
Industry: Utilized in coatings, adhesives, and inks to improve their performance and durability
Mecanismo De Acción
The mechanism by which dibutoxybis(methacrylato)titanium exerts its effects involves the interaction of its titanium center with various molecular targets. In polymerization reactions, the methacrylato groups participate in free radical polymerization, leading to the formation of crosslinked networks. In biomedical applications, the titanium center can interact with biological molecules, potentially leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Titanium dioxide (TiO2): Widely used in photocatalysis and as a pigment.
Titanium tetraisopropoxide (TTIP): Used in the synthesis of titanium-based materials and as a precursor for titanium dioxide.
Titanium(IV) butoxide: Used in the preparation of titanium dioxide and other titanium-based materials.
Uniqueness
Dibutoxybis(methacrylato)titanium is unique due to its dual functionality as both a crosslinking agent and a titanium source. This dual functionality allows it to enhance the mechanical properties of polymers while also providing the benefits of titanium-based compounds, such as antimicrobial properties and biocompatibility .
Propiedades
Número CAS |
18328-57-9 |
|---|---|
Fórmula molecular |
C16H32O6Ti |
Peso molecular |
368.29 g/mol |
Nombre IUPAC |
butan-1-ol;2-methylprop-2-enoic acid;titanium |
InChI |
InChI=1S/2C4H6O2.2C4H10O.Ti/c2*1-3(2)4(5)6;2*1-2-3-4-5;/h2*1H2,2H3,(H,5,6);2*5H,2-4H2,1H3; |
Clave InChI |
VYUKAMFARATINH-UHFFFAOYSA-N |
SMILES canónico |
CCCCO.CCCCO.CC(=C)C(=O)O.CC(=C)C(=O)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



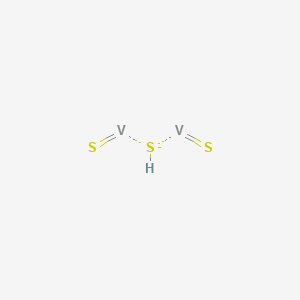

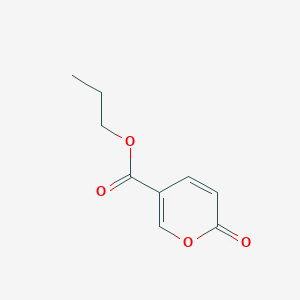
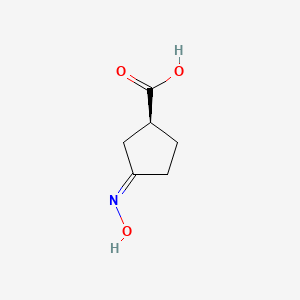
![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)
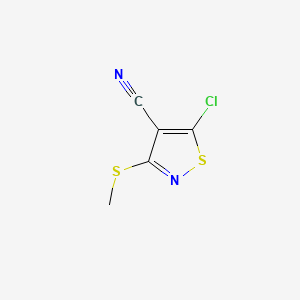
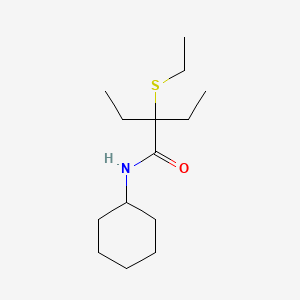


![[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
